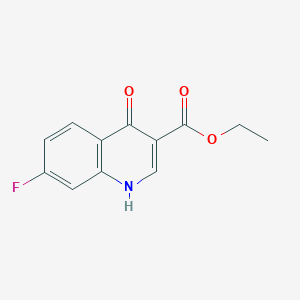

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Vue d'ensemble

Description

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound features a quinoline core with a fluorine atom at the 7th position, an oxo group at the 4th position, and an ethyl ester group at the 3rd position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-fluoro-4-hydroxyquinoline.

Esterification: The hydroxy group at the 4th position is converted to an oxo group through oxidation, followed by esterification with ethanol to form the ethyl ester.

Fluorination: The fluorine atom is introduced at the 7th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves:

Batch or Continuous Flow Reactors: These reactors provide precise control over temperature, pressure, and reaction time.

Catalysts and Reagents: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of 4-hydroxyquinoline derivatives.

Substitution: Formation of 7-substituted quinoline derivatives.

Applications De Recherche Scientifique

Antibacterial Activity

The compound exhibits significant antibacterial properties by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate a potential candidate for developing new antibiotics .

Antifungal Properties

Research indicates that this compound may also possess antifungal activity, contributing to its potential as a broad-spectrum antimicrobial agent .

Pharmaceutical Development

This compound is being investigated for its role in developing new antibiotics and antiviral agents. Its structural similarity to existing quinolone antibiotics suggests it may enhance therapeutic efficacy while minimizing resistance development .

Chemistry

In synthetic chemistry, the compound serves as a building block for more complex quinoline derivatives. Its unique structure allows chemists to explore various chemical reactions, including oxidation and substitution reactions .

Biochemical Studies

The compound's ability to modulate cell signaling pathways and gene expression has made it a subject of interest in cellular biology studies. It influences kinases and transcription factors, affecting cellular metabolism .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

- Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibits the growth of various bacterial strains resistant to conventional antibiotics .

- Toxicity Studies : Research on animal models indicated that low doses provide antibacterial effects without significant toxicity; however, higher doses showed hepatotoxicity and nephrotoxicity .

- Metabolic Pathways : Investigations revealed that the compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active metabolites .

Mécanisme D'action

The mechanism of action of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves:

Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

Comparaison Avec Des Composés Similaires

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinolone derivatives:

Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an additional fluorine atom at the 8th position, which may enhance its antibacterial activity.

Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains three fluorine atoms, providing increased lipophilicity and potential for broader-spectrum activity.

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Features a cyclopropyl group and methoxy group, which may alter its pharmacokinetic properties.

Each of these compounds has unique structural features that influence their chemical and biological properties, making this compound a valuable compound for further research and development.

Activité Biologique

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone family, known for its broad-spectrum antibacterial properties. Its molecular structure includes a fluorine atom at the 7th position, an oxo group at the 4th position, and an ethyl ester group at the 3rd position. This unique arrangement of functional groups contributes to its biological activity, particularly its interaction with bacterial enzymes critical for DNA replication and transcription.

Antibacterial Properties

This compound exhibits potent antibacterial activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription, and their inhibition leads to disrupted cell division and growth.

The mechanism of action involves the formation of a stable complex between the compound and the target enzymes. This binding prevents the normal function of the enzymes, leading to:

- Disruption of DNA replication : The compound's interaction with DNA gyrase and topoisomerase IV halts the replication process.

- Induction of cell death : The inability to replicate DNA ultimately results in bacterial cell death.

Cellular Effects

In addition to its effects on bacterial cells, this compound influences mammalian cells by modulating various cellular processes:

- Influencing cell signaling pathways : It has been observed to affect kinase activity and transcription factor modulation.

- Impacting gene expression : Changes in gene expression profiles due to the compound's action can alter cellular metabolism.

Comparative Biological Activity

| Compound | Target Enzyme | Activity | Reference |

|---|---|---|---|

| This compound | DNA gyrase | Inhibition | |

| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | Topoisomerase IV | Inhibition |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Antibacterial Efficacy : In vitro assays demonstrated that this compound effectively inhibited a range of Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antibiotic.

- Toxicological Assessments : Toxicity studies indicated that while it is effective against bacteria, its cytotoxicity in mammalian cells remains within acceptable limits, suggesting a favorable therapeutic index.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Material Preparation : Synthesis begins with 7-fluoro-4-hydroxyquinoline.

- Oxidation : The hydroxy group is oxidized to an oxo group.

- Esterification : The resulting compound is esterified with ethanol.

Propriétés

IUPAC Name |

ethyl 7-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZCUWZFXKDMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441104 | |

| Record name | Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26892-97-7 | |

| Record name | Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key intermolecular interactions observed in the crystal structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?

A1: The crystal structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveals intriguing intermolecular interactions. Pairs of molecules arrange themselves in an antiparallel fashion, facilitating weak C-H···O hydrogen bonds []. These pairs further engage in π-π interactions with neighboring molecules, collectively forming ribbon-like chains along the c-axis []. Theoretical calculations highlight that while electrostatic interactions are significant, they are counterbalanced by exchange-repulsion contributions. Consequently, dispersion interactions emerge as the dominant force within the crystal structure []. Additionally, weak C-F···H-C interactions involving fluorine atoms and neighboring ethyl groups are observed, with H···F separations ranging from 2.59 to 2.80 Å [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.